
Teslexivir
Descripción general
Descripción
Teslexivir is a topical antiviral agent known for its effectiveness and selectivity in inhibiting the interaction between two essential viral proteins, E1 and E2. This interaction is crucial for the DNA replication and viral production of Human Papilloma Virus (HPV) types 6 and 11 . This compound has been primarily developed for the treatment of condylomata acuminata (genital warts) caused by HPV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Teslexivir involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, amidation, and esterification .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Teslexivir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Phase 2 Clinical Trial
A significant study evaluating Teslexivir was a Phase 2 double-blind, randomized, placebo-controlled trial conducted by Vaxart, Inc. The trial aimed to assess the safety, tolerability, and efficacy of a 5% gel formulation applied topically twice daily over 16 weeks in patients with condyloma.
Key Findings:
- Safety Profile: The trial reported a benign safety profile for this compound, with adverse events comparable to those in the placebo group. Mild local skin reactions were noted but no serious adverse events occurred .
- Efficacy Results: The primary endpoint of complete clearance of baseline condyloma was achieved by 30.6% of patients using this compound compared to 23.3% in the placebo group; however, this difference was not statistically significant . Notably, trends indicated higher clearance rates in female patients (37.5% vs. 23.3%) and those with larger condylomas (30.0% vs. 15.4%) .
Summary Table of Clinical Trial Results
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Complete Clearance Rate | 30.6% | 23.3% | Not Significant |
Early Treatment Termination | 1.4% | 1.4% | - |
Mild Adverse Events | Comparable | Comparable | - |
Broader Applications and Future Directions
While the primary focus has been on condyloma treatment, the antiviral properties of this compound suggest potential applications in other HPV-related diseases:
- Recurrent Respiratory Papillomatosis: Although currently inactive as an indication, ongoing research may explore its efficacy in treating this condition caused by HPV types that lead to respiratory tract lesions.
- Therapeutic Vaccines: Vaxart is also developing oral vaccines targeting HPV to elicit broader immune responses against various strains . The integration of this compound within such therapeutic frameworks could enhance overall treatment strategies against HPV-related diseases.
Mecanismo De Acción
Teslexivir exerts its antiviral effects by selectively inhibiting the interaction between the E1 and E2 proteins of HPV. This inhibition prevents the replication of viral DNA, thereby reducing the production of new viral particles. The molecular targets of this compound are the E1 and E2 proteins, which are essential for the viral life cycle .
Comparación Con Compuestos Similares
Cidofovir: Another antiviral agent used to treat HPV infections.
Imiquimod: An immune response modifier used for the treatment of genital warts.
Podophyllotoxin: A topical agent used to treat genital warts.
Uniqueness of Teslexivir: this compound is unique in its selective inhibition of the E1 and E2 protein interaction, which is a critical step in the HPV replication process. This specificity makes it a potent antiviral agent with fewer side effects compared to other treatments .
Actividad Biológica
Teslexivir, also known as BTA074, is an antiviral compound developed primarily for the treatment of condyloma (anogenital warts). This article provides a detailed overview of its biological activity, focusing on its mechanism of action, efficacy in clinical trials, and safety profile.
This compound operates as a selective inhibitor of the interaction between two essential viral proteins, E1 and E2. This interaction is crucial for the viral life cycle, particularly in the context of human papillomavirus (HPV) infections. By inhibiting this interaction, this compound aims to prevent the replication and spread of HPV, thereby aiding in the clearance of condyloma lesions.
Clinical Research Findings
The most significant clinical data regarding this compound comes from a Phase 2 double-blind, randomized, placebo-controlled trial conducted to evaluate its efficacy and safety in patients with condyloma. The trial involved 218 participants who were treated with either this compound or a placebo gel over a period of 16 weeks.
Efficacy Results
- Complete Clearance Rates :
- This compound Group : 30.6% achieved complete clearance of baseline condyloma.
- Placebo Group : 23.3% achieved complete clearance.
Although there was a higher rate of clearance in the this compound group, the difference was not statistically significant. However, subgroup analyses indicated trends favoring this compound in specific populations:
- Female Patients : 37.5% in the this compound group cleared lesions compared to 23.3% in the placebo group.
- Patients with Large Condylomas : 30.0% in the this compound group cleared lesions versus 15.4% in the placebo group.
Safety Profile
The safety profile of this compound was found to be comparable to that of the placebo:
- Adverse Events : Mostly mild and similar between groups.
- Serious Adverse Events : None reported.
- Early Treatment Termination : Minimal at 1.4% for both groups.
Data Summary Table
Parameter | This compound Group | Placebo Group |
---|---|---|
Complete Clearance Rate | 30.6% | 23.3% |
Female Patients Clearance Rate | 37.5% | 23.3% |
Large Condylomas Clearance Rate | 30.0% | 15.4% |
Adverse Events | Mild | Mild |
Serious Adverse Events | None | None |
Early Treatment Termination | 1.4% | 1.4% |
Case Studies and Further Research
Further investigations are warranted to explore this compound's potential beyond condyloma treatment, particularly its antiviral properties against other HPV-related conditions and its role in enhancing immune responses.
A notable study highlighted by Vaxart Inc., the developer of this compound, emphasized ongoing analyses to better understand its efficacy across diverse patient demographics and conditions related to HPV infections .
Propiedades
IUPAC Name |
4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCUQWSZXLRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075798-37-6 | |
Record name | Teslexivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TESLEXIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.